
Spectroscopic and Pharmacological Profile of 3-
(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic and

pharmacological characteristics of 3-(2-Aminopropyl)phenol, a phenethylamine derivative

with known interactions with serotonin receptors. Due to the limited availability of published

experimental spectra for this specific compound, this guide presents predicted spectroscopic

data based on the analysis of its functional groups and known spectral ranges for similar

chemical structures. Detailed, generalized protocols for acquiring such data via Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS) are provided. Furthermore, this guide visualizes the known signaling pathways associated

with the compound's targets and outlines a typical experimental workflow for its spectroscopic

characterization.

Chemical Structure and Properties
IUPAC Name: 3-(2-aminopropyl)phenol

Synonyms: α-Methyl-m-tyramine, m-Hydroxyamphetamine

CAS Number: 1075-61-2

Molecular Formula: C₉H₁₃NO
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Molecular Weight: 151.21 g/mol [1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-
Aminopropyl)phenol. These predictions are based on the typical spectral regions for the

functional groups present in the molecule: a phenol group, a benzene ring, a primary amine,

and an alkyl chain.

Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3550-3200 Strong, Broad O-H Stretch Phenol

3500-3300 Medium N-H Stretch Primary Amine

~3030 Medium C-H Stretch Aromatic

2950-2850 Medium to Strong C-H Stretch Alkyl (CH₃, CH₂, CH)

1700-1500 Medium, Sharp C=C Bending Aromatic Ring

1650-1580 Medium N-H Bend Primary Amine

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ppm relative to TMS.
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Chemical Shift
(ppm)

Multiplicity Integration Proton Assignment

~7.1 - 6.6 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.5 - 7.0 Broad Singlet 1H Phenolic -OH

~3.0 - 3.5 Multiplet 1H Methine proton (-CH)

~2.5 - 2.9 Multiplet 2H
Methylene protons (-

CH₂)

~1.5 - 2.5 Broad Singlet 2H Amine protons (-NH₂)

~1.1 Doublet 3H Methyl protons (-CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm) Carbon Assignment

~155 C-OH (Phenolic)

~140 Quaternary aromatic carbon

~130 - 115 Aromatic CH carbons

~50 Methine carbon (-CH)

~45 Methylene carbon (-CH₂)

~20 Methyl carbon (-CH₃)

Mass Spectrometry (MS)
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m/z Ratio Interpretation

151 Molecular Ion [M]⁺

134 Loss of NH₃

107 Benzylic cleavage

77 Phenyl cation

44 [CH₃-CH=NH₂]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-(2-
Aminopropyl)phenol.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 3-(2-Aminopropyl)phenol is finely ground with

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl),

and allowing the solvent to evaporate.

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR

spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and

subtracted from the sample spectrum to correct for atmospheric and instrumental

interferences.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-(2-Aminopropyl)phenol is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz

is common. Broadband proton decoupling is typically used for ¹³C NMR to simplify the

spectrum to single peaks for each unique carbon atom.

Data Analysis: The chemical shifts, signal integrations, and coupling patterns (for ¹H NMR)

are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 3-(2-Aminopropyl)phenol is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI)

can be used. The instrument is set to scan over a mass-to-charge (m/z) range appropriate

for the expected molecular weight.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the compound from the molecular ion peak. The fragmentation pattern provides information

about the structure of the molecule.

Visualization of Signaling Pathways and
Experimental Workflow
Interaction with Serotonin Receptors
3-(2-Aminopropyl)phenol is known to act as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C

serotonin receptors, and as an antagonist at the 5-HT₂A receptor. The following diagram

illustrates a simplified overview of the downstream signaling pathways affected by these

interactions.[3][4][5][6]
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Simplified Signaling of 3-(2-Aminopropyl)phenol at Serotonin Receptors
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Caption: Interaction of 3-(2-Aminopropyl)phenol with serotonin receptors.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-(2-Aminopropyl)phenol.
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Experimental Workflow for Spectroscopic Analysis
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Caption: A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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